molecular formula C2F3I B1293506 Iodotrifluoroethylene CAS No. 359-37-5

Iodotrifluoroethylene

Cat. No. B1293506
CAS RN: 359-37-5
M. Wt: 207.92 g/mol
InChI Key: PZVZTKFRZJMHEM-UHFFFAOYSA-N
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Patent
US05162468

Procedure details

A 5 liter 3-necked round bottom flask is fitted with a mechanical stirrer, a nitrogen padded reflux condenser and a rubber septum. Glyme (100 ml) and activated zinc granules (11.50 g, 0.18 mole) are added to the flask along with a magnetic stirring bar. The flask is then purged with nitrogen for 15 minutes, after which time iodotrifluoroethylene (20.3 g, 0.098 mole) is added slowly via syringe through the septum. After 20 minutes of stirring the mixture begins to turn brown and get warm. After 2 hours a white precipitate begins to form. After stirring is continued without heat for 4 hours, the flask is opened under a slow nitrogen purge and 1,4-diiodobenzene (16.0 g, 0.0485 mole) ia added along with palladium tetrakis(triphenylphosphine) (0.57 g, 0.00049 mole). The mixture is stirred overnight, resulting in the formation of a large amount of suspended solid. The reaction is allowed to stir an additional 24 hours, after which it is filtered, and the precipitate is washed with hexane (3 times with 50 ml each wash). The filtrates are combined and evaporated at 30° C. on a rotary evaporator to provide a residue which is purified by column chromatography (neutral alumina, hexane eluent) to give 7.50 g of CF2 =CF--Ph--CF=CF2 as product (0.0315 mole, 65% yield). This product is analysed by GC/MS and gives the following spectrum: m/e: 238 (100%); 188 (12.0%); 187 (46.4%); 169 (92.0%); 138 (18.8%); 99 (16.3%); 81 (12.3%); 69 (30.1%). The material is found to be air sensitive, fuming acid gasses if left exposed to oxygen.
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
69
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Quantity
0.57 g
Type
catalyst
Reaction Step Five
[Compound]
Name
238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
169
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
138
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
I[C:2]([F:6])=[C:3]([F:5])[F:4].I[C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1.O=O>[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].C(COC)OC>[F:6][C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:2]([F:6])=[C:3]([F:5])[F:4])=[CH:10][CH:9]=1)=[C:3]([F:5])[F:4] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
IC(=C(F)F)F
Step Two
Name
69
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
IC1=CC=C(C=C1)I
Name
Quantity
0.57 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Six
Name
238
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
188
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
187
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
169
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
138
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
99
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
81
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After 20 minutes of stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter 3-necked round bottom flask is fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a nitrogen padded reflux condenser
CUSTOM
Type
CUSTOM
Details
The flask is then purged with nitrogen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
get
TEMPERATURE
Type
TEMPERATURE
Details
warm
WAIT
Type
WAIT
Details
After 2 hours a white precipitate begins
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
without heat for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
purge
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a large amount of suspended solid
STIRRING
Type
STIRRING
Details
to stir an additional 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
after which it is filtered
WASH
Type
WASH
Details
the precipitate is washed with hexane (3 times with 50 ml each wash)
CUSTOM
Type
CUSTOM
Details
evaporated at 30° C. on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (neutral alumina, hexane eluent)
CUSTOM
Type
CUSTOM
Details
to give 7.50 g of CF2 =CF--Ph--CF=CF2 as product (0.0315 mole, 65% yield)
CUSTOM
Type
CUSTOM
Details
gives the following spectrum
WAIT
Type
WAIT
Details
if left

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC(=C(F)F)C1=CC=C(C=C1)C(=C(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.